Product packaging for L-Alanine, 3-[(carboxymethyl)sulfonyl]-(Cat. No.:CAS No. 25515-73-5)

L-Alanine, 3-[(carboxymethyl)sulfonyl]-

Cat. No.: B3061015
CAS No.: 25515-73-5
M. Wt: 211.2 g/mol
InChI Key: PSVSDDKFFZCXRC-VKHMYHEASA-N
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Description

Significance of L-Alanine Derivatives in Chemical Biology

L-Alanine derivatives are of considerable importance in chemical biology due to their ability to mimic or alter the function of natural peptides and proteins. By incorporating modified alanine (B10760859) residues, scientists can introduce specific functionalities, such as fluorescent probes, reactive handles for bioconjugation, or groups that confer resistance to enzymatic degradation. This strategic modification allows for the investigation of protein structure, function, and interactions within a cellular context.

The versatility of L-alanine as a bio-based monomer is also leveraged in green chemistry for the synthesis of bioactive molecules, including antibiotics and anticancer drugs. ahb-global.com Its derivatives are integral to creating peptide drugs and other therapeutics. Research has also pointed to the therapeutic potential of L-alanine itself, which has shown anti-proliferative activity against certain cancer cell lines and antibacterial properties against various human pathogens. nih.gov The ability to synthesize specific enantiomers of alanine derivatives, such as D- or L-alanine, from optically active precursors further expands their application in creating stereospecific drugs and biochemical probes. google.com

Overview of Sulfonyl-Containing Amino Acid Analogues

The incorporation of a sulfonyl (-SO₂) or sulfonamide (-SO₂-N-) group into amino acid structures yields analogues with unique physicochemical properties and enhanced biological stability. The sulfonamide group, for instance, is a well-established pharmacophore in medicinal chemistry, found in a wide array of sulfa drugs. nih.gov Unlike the peptide (amide) bond, the sulfonamide bond is generally resistant to cleavage by proteases, a characteristic that is highly advantageous in drug design to improve the pharmacokinetic profile of peptide-based therapeutics. researchgate.net

Sulfonyl-containing amino acids are explored for their potential to act as enzyme inhibitors or modulators of biological pathways. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which can influence the acidity and binding interactions of the molecule. The synthesis of these analogues can be achieved through various chemical methods, including the reaction of amino groups with sulfonyl chlorides or through more recent techniques like decarboxylative halosulfonylation, which allows for the conversion of native carboxylic acids into sulfonyl halides for further modification. nih.govprinceton.edu This chemical tractability allows for the creation of a diverse library of sulfonyl-containing amino acid analogues for screening in drug discovery and chemical biology research.

Contextualization of L-Alanine, 3-[(carboxymethyl)sulfonyl]- within Amino Acid Research

L-Alanine, 3-[(carboxymethyl)sulfonyl]- is a specific derivative that exemplifies the principles of amino acid modification. It is a sulfonyl-containing analogue of L-alanine, featuring a carboxymethylsulfonyl group attached to the beta-carbon of the alanine backbone. This compound, also known as S-(Carboxymethyl)-L-cysteine S,S-dioxide, integrates the core structure of an amino acid with the distinct chemical features of a sulfonyl group and an additional carboxylic acid moiety. guidechem.com

The presence of the carboxymethylsulfonyl group significantly alters the properties of the parent L-alanine molecule. The two carboxyl groups and the sulfonyl group increase the molecule's polarity and water solubility. The sulfonyl group, in particular, can act as a hydrogen bond acceptor and may engage in specific interactions with biological targets. Research into L-Alanine, 3-[(carboxymethyl)sulfonyl]- has explored its potential biological activities, including possible neuroprotective and mucolytic effects. Its structure places it within a class of compounds investigated for their therapeutic potential, standing alongside related molecules like 3-Sulfino-L-alanine and Carboxymethyl-L-cysteine sulfoxide (B87167).

Compound Properties

PropertyValue
IUPAC Name (2R)-2-Amino-3-(carboxymethanesulfonyl)propanoic acid guidechem.com
Synonyms 3-(Carboxymethanesulfonyl)-L-alanine, S-(Carboxymethyl)-L-cysteine S,S-dioxide guidechem.com
CAS Number 25515-73-5 guidechem.com
Molecular Formula C₅H₉NO₆S guidechem.com
Molecular Weight 211.19 g/mol guidechem.com

Comparison of Related Alanine Derivatives

Compound NameMolecular FormulaKey Functional GroupNoted Properties/Applications
L-Alanine, 3-[(carboxymethyl)sulfonyl]- C₅H₉NO₆SCarboxymethyl sulfonylPotential mucolytic and neuroprotective agent
3-Sulfino-L-alanine C₃H₇NO₄SSulfino (-SO₂H)Antioxidant, intermediate in cysteine metabolism
Carboxymethyl-L-cysteine sulfoxide C₅H₉NO₅SCarboxymethyl sulfinylMucolytic agent
N-Tosyl-L-alanine 3-indoxyl ester C₁₈H₁₈N₂O₄STosyl (p-toluenesulfonyl)Used in peptide synthesis and enzyme substrate studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO6S B3061015 L-Alanine, 3-[(carboxymethyl)sulfonyl]- CAS No. 25515-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfonyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO6S/c6-3(5(9)10)1-13(11,12)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVSDDKFFZCXRC-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563397
Record name 3-(Carboxymethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25515-73-5
Record name 3-[(Carboxymethyl)sulfonyl]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25515-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Carboxymethanesulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for L Alanine, 3 Carboxymethyl Sulfonyl and Analogues

Strategies for Carbon-Sulfur Bond Formation in L-Alanine Derivatives

Synthesis of Sulfonylated L-Alanine Moieties

The introduction of a sulfonyl group to the L-alanine structure is a key transformation. A common and direct approach involves the reaction of L-alanine with various arylsulfonyl chlorides. sci-hub.se This reaction is typically performed in an aqueous medium, with a base such as sodium carbonate to act as a scavenger for the hydrochloric acid byproduct. sci-hub.se This method is advantageous as it often proceeds at room temperature and can produce high yields of the desired N-sulfonylated alanine (B10760859) derivatives. sci-hub.se

For the specific target compound, L-Alanine, 3-[(carboxymethyl)sulfonyl]-, the sulfonyl group is attached to the β-carbon of the alanine backbone, not the nitrogen. This requires a different strategy, typically starting from a precursor already containing a sulfur atom at the β-position, such as L-cysteine. The synthesis would then involve the oxidation of the sulfur atom to the sulfonyl state (S,S-dioxide). Reagents like hydrogen peroxide or potassium permanganate (B83412) are commonly used for such oxidations.

Table 1: Representative Sulfonylation Reactions for Amino Acids

Starting Amino AcidSulfonylating AgentBaseSolventProduct Type
General Amino AcidsTosyl chlorideNa₂CO₃WaterN-Tosyl-amino acids
GabapentinSulfonyl chloridesNa₂CO₃WaterN-Sulfonyl-gabapentin
Primary/Secondary AminesArylsulfonyl chloridesNone (Neat)NoneN-Alkyl/Aryl-sulfonamides

This table illustrates common sulfonylation conditions applicable to amino acids and related compounds, as described in the literature. sci-hub.se

Incorporation of Carboxymethyl Groups into Sulfur-Containing L-Alanine Structures

The incorporation of a carboxymethyl group onto the sulfur atom is a critical step to form the target molecule. A highly plausible pathway begins with a sulfur-containing amino acid like L-cysteine. The synthesis proceeds through two key steps:

S-Alkylation: The thiol group of L-cysteine undergoes a nucleophilic substitution reaction with a haloacetic acid, such as bromoacetic acid or chloroacetic acid. This reaction forms S-(carboxymethyl)-L-cysteine. This step establishes the required carbon-sulfur bond and introduces the carboxymethyl functional group.

Oxidation: The resulting sulfide (B99878) in S-(carboxymethyl)-L-cysteine is then oxidized to a sulfone. This transformation is crucial for achieving the final sulfonyl structure. Strong oxidizing agents are required for this step. The product of this two-step process is L-Alanine, 3-[(carboxymethyl)sulfonyl]-, which is also named S-(Carboxymethyl)-L-cysteine S,S-dioxide.

This synthetic route leverages readily available starting materials and employs well-established chemical transformations. The biosynthesis of sulfur-containing natural products also often begins with the nucleophilic addition of a cysteine-derived sulfur donor. nih.gov

Stereoselective Synthesis Approaches for L-Alanine Derivatives

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of L-alanine derivatives to ensure the desired biological activity. The primary strategy for achieving stereoselectivity is the use of a chiral precursor from the "chiral pool," such as naturally occurring L-alanine or L-cysteine.

When using these chiral starting materials, it is crucial to employ mild reaction conditions to prevent racemization of the stereocenter. mdpi.com Factors that can induce racemization include extreme pH, high temperatures, and the use of strong bases. mdpi.com For instance, in the synthesis of N-phthaloyl derivatives of glutamic acid, rigorous control of temperature and reaction time is essential to limit racemization. mdpi.com

Enzymatic and chemoenzymatic methods offer powerful alternatives for achieving high stereoselectivity. researchgate.net For example, alanine dehydrogenases can be used for the reductive amination of pyruvate (B1213749) precursors to produce specific enantiomers of alanine derivatives. nih.gov Lipase-mediated reactions, such as the dynamic kinetic resolution of oxazolones, have also been demonstrated to be effective for the enantioselective synthesis of L-heteroarylalanines. researchgate.net These biocatalytic approaches often provide excellent enantiomeric excess under mild, environmentally friendly conditions.

Chemical Transformations for Analogous Compounds

The core structure of L-Alanine, 3-[(carboxymethyl)sulfonyl]- can be modified to generate a library of analogous compounds. These transformations often target the functional groups present in the molecule, such as the carboxyl groups or the primary amine.

Derivatization of the Carboxyl Group

The two carboxyl groups in L-Alanine, 3-[(carboxymethyl)sulfonyl]- are prime targets for derivatization to create esters, amides, and other functional groups. These modifications can alter the molecule's physicochemical properties.

Esterification: The carboxyl groups can be converted to esters by reacting the parent compound with an alcohol under acidic conditions. This is a standard transformation for amino acids.

Amidation: The formation of amides is another common derivatization. This typically requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov This method allows for the coupling of a wide variety of amines to the carboxyl groups, yielding a diverse range of amide derivatives. A nearly complete derivatization of all carboxyl groups on peptides has been achieved using this approach. nih.gov

Table 2: Selected Methods for Carboxyl Group Derivatization

Derivatization MethodReagentsFunctional Group FormedKey Features
AmidationAmine, EDC/HOAtAmideHigh efficiency, applicable to complex molecules. nih.gov
Mixed Anhydride FormationEthyl chloroformate, AmineAmideMild conditions for carboxyl activation. nih.gov
Acid Chloride FormationThionyl chloride or Oxalyl chloride, AmineAmideHighly reactive intermediate, may require protection of other functional groups. nih.gov
EsterificationAlcohol, Acid catalystEsterStandard method for converting carboxylic acids to esters.

This interactive table summarizes common laboratory methods for the derivatization of carboxylic acids, which can be applied to generate analogues of the target compound.

Side Chain Elaborations

Elaboration of the side chain of L-Alanine, 3-[(carboxymethyl)sulfonyl]- typically starts from L-cysteine and involves a two-step process: initial alkylation to form a thioether, followed by oxidation.

The foundational precursor, S-carboxymethyl-L-cysteine, is commonly synthesized by the reaction of L-cysteine with a monohaloacetic acid, such as monochloroacetic acid, under alkaline conditions. core.ac.ukgoogle.com This reaction proceeds via nucleophilic substitution, where the thiolate anion of cysteine attacks the electrophilic carbon of the haloacetic acid.

The key transformation to obtain the target compound is the oxidation of the sulfide in S-carboxymethyl-L-cysteine to a sulfone (S,S-dioxide). This is typically achieved using strong oxidizing agents. A related process, the synthesis of S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167), uses hydrogen peroxide (H₂O₂) to oxidize the thioether to a sulfoxide. mdpi.com A more potent oxidizing system would be required to achieve the full oxidation to the sulfone state for L-Alanine, 3-[(carboxymethyl)sulfonyl]-.

Analogues with elaborated side chains can be synthesized by modifying the initial alkylation step. By substituting monohaloacetic acid with other alkylating agents, a variety of side chains can be introduced at the sulfur atom of L-cysteine. For example, reacting L-cysteine with acrylic acid yields S-(2-carboxyethyl)-L-cysteine, a homologue of S-carboxymethyl-L-cysteine. mdpi.com This strategy allows for the introduction of different lengths of carbon chains, functional groups, and cyclic structures onto the side chain before the final oxidation step.

Starting Material (with L-cysteine)Resulting Thioether IntermediatePotential Sulfone Analogue after Oxidation
Monochloroacetic AcidS-carboxymethyl-L-cysteineL-Alanine, 3-[(carboxymethyl)sulfonyl]-
3-Bromopropionic Acid (or Acrylic Acid)S-(2-carboxyethyl)-L-cysteineL-Alanine, 3-[(2-carboxyethyl)sulfonyl]-
Ethyl BromoacetateS-(ethoxycarbonylmethyl)-L-cysteineL-Alanine, 3-[(ethoxycarbonylmethyl)sulfonyl]-

This modular approach, combining protection of the amino group with versatile side-chain construction and subsequent oxidation, provides a robust platform for the synthesis of L-Alanine, 3-[(carboxymethyl)sulfonyl]- and a wide array of its structural analogues for further research.

Mechanistic Investigations of Biological Activity

Enzymatic Inhibition Studies of L-Alanine, 3-[(carboxymethyl)sulfonyl]- Analogues

Research into the enzymatic inhibition profile of L-Alanine, 3-[(carboxymethyl)sulfonyl]- analogues has primarily centered on proteases, with notable activity against collagenases. Furthermore, the broader class of sulfonylated amino acid derivatives has been explored for its effects on other key enzyme systems.

Collagenase Inhibition Mechanisms

Analogues of L-Alanine, 3-[(carboxymethyl)sulfonyl]-, particularly L-alanine hydroxamate sulfonylated derivatives, have been identified as potent inhibitors of Clostridium histolyticum collagenase (ChC), a zinc-dependent metalloproteinase. nih.govnih.gov The primary mechanism of inhibition involves the hydroxamate group chelating the catalytic zinc ion within the active site of the enzyme. This interaction is crucial for the inhibitory activity, with hydroxamate derivatives demonstrating significantly higher potency—often 100 to 500 times more active—than their corresponding carboxylate counterparts. nih.gov

The efficacy of these inhibitors is profoundly influenced by the nature of the substituent on the sulfonyl group. Studies have shown that derivatives bearing perfluoroalkylsulfonyl and substituted-arylsulfonyl moieties, such as pentafluorophenylsulfonyl, 3- and 4-protected-aminophenylsulfonyl, and 3-trifluoromethyl-phenylsulfonyl groups, exhibit the most potent inhibition of ChC. nih.govnih.gov Furthermore, for optimal binding to the enzyme, these inhibitors require the presence of hydrophobic moieties at the P(2') and P(3') sites of the collagenase. nih.gov This indicates that both the zinc-chelating group and the interactions of the side chains with the enzyme's subsites are critical for effective inhibition.

Table 1: Potent Sulfonyl Moieties in L-Alanine Hydroxamate Collagenase Inhibitors

Sulfonyl Moiety Observed Potency Reference
Perfluoroalkylsulfonyl High nih.gov
Pentafluorophenylsulfonyl High nih.govnih.gov
3-Protected-aminophenylsulfonyl High nih.gov
4-Protected-aminophenylsulfonyl High nih.gov
3-Trifluoromethyl-phenylsulfonyl High nih.gov

Bacterial Penicillin-Binding Protein (PBP) Modulation

Currently, there is a lack of specific research data directly implicating L-Alanine, 3-[(carboxymethyl)sulfonyl]- or its close analogues in the modulation of bacterial penicillin-binding proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.gov While the general class of sulfonamides has been extensively studied for its antimicrobial properties, the specific interaction of sulfonyl alanine (B10760859) derivatives with PBPs remains an area requiring further investigation.

Other Enzyme Systems Affected by Sulfonyl Alanine Derivatives

Beyond collagenase, sulfonylated amino acid derivatives have been shown to inhibit other classes of enzymes, notably matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).

Matrix Metalloproteinases (MMPs): Structurally similar to bacterial collagenases, MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govmdpi.com Sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate derivatives have demonstrated potent inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-8, and MMP-9. nih.gov The inhibition mechanism mirrors that of collagenase, with the hydroxamate group chelating the active site zinc ion. The potency and selectivity of these inhibitors are dictated by the substituents on the sulfonyl group, which interact with the different subpockets (S1', S2', etc.) of the MMP active site. nih.gov For instance, derivatives with pentafluorophenylsulfonyl or 3-trifluoromethyl-phenylsulfonyl groups were found to be excellent inhibitors of MMP-1, a short-pocket enzyme. nih.gov

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various sulfonamide derivatives have been synthesized and shown to effectively inhibit different isoforms of human carbonic anhydrase (hCA), such as hCA I, II, IX, and XII. nih.gov The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. While extensive research exists on sulfonamide-based CA inhibitors, specific studies focusing on L-Alanine, 3-[(carboxymethyl)sulfonyl]- or its direct analogues in this context are limited.

Antimicrobial Potency and Modes of Action of Sulfonyl Alanine Derivatives

The antimicrobial properties of sulfonyl alanine derivatives have been investigated, revealing both antibacterial and antifungal activities. The mode of action, while not fully elucidated for all derivatives, is believed to involve the targeting of essential microbial pathways.

Antibacterial Activity and Targeted Pathways

Alanine-derived phenyl sulphonamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. who.intnih.govresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds have been reported in the range of 12.5–50 µg/mL. nih.gov

The precise molecular targets for many sulfonyl alanine derivatives are not fully characterized. However, the well-established mechanism of action for the broader class of sulfonamide antibiotics involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect. It is plausible that some sulfonyl alanine derivatives exert their antibacterial effect through a similar mechanism, although direct evidence for this is needed.

Antifungal Efficacy and Cellular Targets

N-sulfonyl amino acid amides have been identified as a novel class of compounds with significant fungicidal activity, particularly against oomycete phytopathogens like Phytophthora infestans and Plasmopara viticola. chimia.chresearchgate.net The antifungal efficacy of these compounds is dependent on the specific amino acid and the nature of the sulfonyl and amide substituents. chimia.ch For instance, derivatives of valine and phenylglycine have shown broad efficacy. chimia.ch

While the exact cellular targets for many of these antifungal sulfonyl alanine derivatives are still under investigation, some studies on the broader class of sulfonamides provide potential insights. For example, certain sulfonamide derivatives have been shown to inhibit fungal growth, and some N-arylbenzenesulfonamides have been studied for their activity against Botrytis cinerea. nih.gov It is hypothesized that, similar to their antibacterial counterparts, some of these compounds may interfere with essential metabolic pathways in fungi. One potential target that has been identified for some sulfonylurea compounds (a related class) is acetohydroxyacid synthase, an enzyme involved in branched-chain amino acid biosynthesis. nih.gov However, further research is required to determine the specific cellular targets of L-Alanine, 3-[(carboxymethyl)sulfonyl]- and its analogues in fungal pathogens.

Table 2: Antimicrobial Activity of Alanine-Derived Phenyl Sulphonamides

Microbial Species Activity MIC Range (µg/mL) Reference
Escherichia coli Antibacterial 12.5–50 nih.gov
Staphylococcus aureus Antibacterial 12.5–50 nih.gov
Candida albicans Antifungal 12.5–50 nih.gov

Antioxidant and Anti-inflammatory Mechanisms of S-Carboxymethyl-L-cysteine Sulfoxide (B87167) Analogues

S-Carboxymethyl-L-cysteine (CMC), a structurally related analogue of L-Alanine, 3-[(carboxymethyl)sulfonyl]-, and its primary metabolite, S-Carboxymethyl-L-cysteine sulfoxide (CMCO), have been the subject of research regarding their antioxidant and anti-inflammatory properties. mdpi.comnih.gov These investigations provide insights into the potential mechanisms through which similar compounds may exert biological effects.

Research has shown that both CMC and its sulfoxide analogues can protect DNA from oxidative damage. mdpi.com Specifically, they have been demonstrated to shield model DNA from the detrimental effects of hydroxyl free radicals generated in copper-mediated Fenton reactions. mdpi.com The therapeutic action of CMC is thought to be rooted in its mucolytic and antioxidant activities within the airways. nih.gov While the sulfoxide metabolite was traditionally considered inactive, recent studies suggest it retains at least some of the antioxidant capabilities of the parent compound. nih.govnih.gov The thioether bond present in compounds like CMC can be oxidized by reactive oxygen species (ROS) to form the corresponding sulfoxide, which is a key aspect of their antioxidant mechanism. nih.gov

Studies comparing CMC and its sulfoxide metabolite, CMCO, have highlighted their ability to mitigate the effects of oxidative stress in human alveolar and bronchial epithelial cells. nih.gov In vitro models have demonstrated that both the epimeric forms of CMCO, along with CMC, offer protection against oxidative degradation of DNA. mdpi.com This protective potential against oxidative stress has also been evaluated in airway epithelial cells. nih.gov

Below is a table summarizing the observed antioxidant activities of CMC and its analogues in various experimental models.

Compound/AnalogueExperimental ModelObserved Antioxidant Effect
S-Carboxymethyl-L-cysteine (CMC)Copper-catalyzed Fenton reactionProtection of DNA from hydroxyl radical damage mdpi.com
S-Carboxymethyl-L-cysteine sulfoxide (CMCO)Copper-catalyzed Fenton reactionProtection of DNA from hydroxyl radical damage mdpi.com
S-(2-Carboxyethyl)-l-cysteine (β-CEC)Copper-dependent oxidative DNA degradation assayExhibited antioxidant activity comparable to CMC nih.gov
S-(2-Carboxyethyl)-l-cysteine sulfoxide (β-CECO)Copper-dependent oxidative DNA degradation assayExhibited antioxidant activity comparable to CMCO nih.gov

The anti-inflammatory properties of CMC have been extensively studied, showing its effectiveness in various in vivo and in vitro models. mdpi.com It has been shown to suppress inflammation in human alveolar epithelial cells when stimulated with TNF-α. mdpi.com Further research indicates that CMCO, particularly its (4R)-epimer, is comparable to CMC in its capacity to counteract the effects of pro-inflammatory stimuli in human lung cells. nih.govnih.gov This suggests that the sulfoxidation of CMC does not eliminate its anti-inflammatory potential. nih.gov

The mechanism is believed to involve the modulation of cellular signaling pathways that are sensitive to pro-inflammatory stimuli. nih.gov For instance, SCMC has been shown to inhibit airway injury in animal models exposed to sulfur dioxide and in other pulmonary inflammation models involving cytokines like IL-6 and IL-8. mdpi.com These findings underscore the potential for these compounds to interfere with key inflammatory cascades.

The following table details the anti-inflammatory effects observed for CMC and its analogues.

Compound/AnalogueCell/Animal ModelKey Findings
S-Carboxymethyl-L-cysteine (CMC)Human alveolar epithelial cells (A549)Suppressed inflammation upon stimulation with TNF-α mdpi.com
S-Carboxymethyl-L-cysteine sulfoxide (CMCO)Human alveolar (A549) and bronchial epithelial (BEAS-2B) cellsMitigated effects of pro-inflammatory stimuli nih.gov
S-Carboxymethyl-L-cysteine (CMC)Rats exposed to sulfur dioxideEffective in inhibiting airway injury mdpi.com

Cellular Interactions and Transport Mechanisms of Alanine Derivatives

The cellular uptake and interaction of alanine and its derivatives are critical to their biological activity. L-alanine, a structurally similar amino acid, is known to be transported into cells via multiple systems. nih.gov In cultured human fibroblasts, L-alanine enters cells through two sodium-dependent systems, System A and System ASC, as well as a sodium-independent route, primarily System L. nih.gov System ASC appears to be the main transporter for L-alanine at physiological concentrations. nih.gov

The transport of alanine across the liver cell membrane is a regulated process that is largely dependent on sodium and stimulated by a negative intracellular potential. nih.gov The electrochemical sodium gradient is the primary driving force for the accumulation of alanine within the cell. nih.gov

Interactions at the cellular level are also influenced by the chemical properties of the amino acid's side chain. Alanine possesses a small, non-polar methyl group, which contributes to the tight packing within the interior of proteins. jpt.com The polar groups of alanine, the amino and carboxyl groups, can interact with ions in the cellular environment, which can influence how these molecules associate with each other and with other cellular components. researchgate.net The zwitterionic nature of amino acids at physiological pH, with a positively charged amino group and a negatively charged carboxyl group, allows for electrostatic interactions that are crucial for their biological function. wikipedia.org

Transport SystemDependenceRole in Alanine Transport
System ASodium-dependentTransports L-alanine into cells; activity increases with cell starvation nih.gov
System ASCSodium-dependentPrimary transporter for L-alanine at physiological concentrations in human fibroblasts nih.gov
System LSodium-independentContributes to the uptake of L-alanine, though to a lesser extent than A and ASC in some cell types nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Determinants for Biological Activity

The L-alanine backbone provides the basic amino acid framework, which is recognized by various biological systems, including amino acid transporters. Research indicates that alanine (B10760859) derivatives can be taken up by cells through these transport systems. The inherent chirality of the L-alanine component is also a critical determinant of its biological specificity.

The carboxymethyl group (-CH₂COOH) enhances the water solubility of the compound compared to derivatives with simpler alkylsulfonyl groups. This increased hydrophilicity can affect the compound's pharmacokinetic properties. The carboxylic acid function of this group can exist in an ionized state at physiological pH, allowing for ionic interactions with biological targets.

Structural ComponentPotential Contribution to Biological Activity
L-Alanine BackboneProvides basic amino acid structure for recognition by biological systems (e.g., transporters). Establishes stereospecificity.
Sulfonyl Group (-SO₂-)Influences electronic properties, acidity, and stability. Participates in hydrogen bonding and other interactions with biological targets. Implicated in antimicrobial and antioxidant activities in related compounds.
Carboxymethyl Group (-CH₂COOH)Enhances water solubility. The carboxylate can engage in ionic interactions with biological targets.

Impact of Sulfonyl Moiety Modifications on Potency and Selectivity

Replacing the sulfonyl group with a sulfinyl group (-SO-) would result in a compound with different electronic and steric properties. The sulfinyl group is less electron-withdrawing and introduces a chiral center at the sulfur atom, which could lead to diastereomers with different biological activities. Generally, sulfonyl compounds are more stable to oxidation than their sulfinyl counterparts.

The following table summarizes the potential effects of modifying the sulfonyl group based on general knowledge of related compounds:

ModificationPotential Impact on Potency and SelectivityExample in Related Compounds
Replacement with Sulfinyl (-SO-)Altered electronic properties, introduction of a new chiral center, potentially leading to different biological activity profiles. Generally less stable to oxidation.Comparison of S-carboxymethyl-L-cysteine and its sulfoxide (B87167) shows differences in their antioxidant and metabolic profiles. researchgate.net
Conversion to Sulfonamide (-SO₂NH-)Introduces a hydrogen bond donor, altering interaction capabilities. The substituent on the nitrogen can be varied to modulate activity. Often associated with a broad range of pharmacological activities.Alanine-based phenyl sulfonamide derivatives have shown significant antimicrobial and antioxidant activities. researchgate.net
Substitution on the Carboxymethyl PartAltering the alkyl chain or replacing the carboxyl group would impact steric bulk, lipophilicity, and the ability to form ionic bonds, thereby affecting target binding and pharmacokinetics.In sulfonylurea drugs, modifications to the groups attached to the sulfonylurea core dramatically alter their binding affinity for different sulfonylurea receptor subtypes. nih.gov

Role of the Carboxymethyl Group in Ligand-Target Interactions

The carboxymethyl group of L-Alanine, 3-[(carboxymethyl)sulfonyl]- is expected to play a significant role in its interactions with biological targets, primarily through its terminal carboxyl group. At physiological pH, this group is predominantly deprotonated, forming a negatively charged carboxylate ion.

This anionic carboxylate is capable of forming strong ionic bonds, or salt bridges, with positively charged residues, such as arginine, lysine, or histidine, in the binding site of a protein. Such electrostatic interactions are often crucial for high-affinity binding and molecular recognition. In the context of enzyme inhibition, for example, the carboxylate group might mimic the substrate's carboxylate, leading to competitive inhibition.

Furthermore, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors , forming hydrogen bonds with suitable donor groups on the target protein, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. These directional interactions contribute to the specificity of binding.

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry is a critical factor in the pharmacological efficacy of chiral molecules like L-Alanine, 3-[(carboxymethyl)sulfonyl]-. The "L" designation refers to the specific three-dimensional arrangement of the groups around the alpha-carbon of the alanine backbone. Biological systems, such as enzymes and receptors, are themselves chiral and therefore often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug.

The L-isomer is the naturally occurring form of alanine and is preferentially recognized by many biological systems. For instance, amino acid transporters are often stereospecific, showing higher affinity for L-amino acids over their D-counterparts.

If the D-isomer of 3-[(carboxymethyl)sulfonyl]-alanine were synthesized, it would be expected to have a different pharmacological profile. In many cases, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. For example, in a series of alanine-based antimicrobial peptides, the stereochemistry at the alanine center was found to be crucial for their activity. nih.gov

The importance of stereochemistry can be summarized in the following points:

Receptor/Enzyme Binding: The precise three-dimensional fit between a ligand and its binding site is often essential for activity. The D-isomer may not be able to bind to the target site with the same affinity or orientation as the L-isomer, leading to reduced or no activity.

Metabolism: The enzymes responsible for metabolizing drugs are also stereoselective. The L- and D-isomers may be metabolized at different rates or through different pathways, leading to differences in their duration of action and potential for drug-drug interactions.

Transport: As mentioned, amino acid transporters can differentiate between L- and D-isomers, affecting the uptake of the compound into cells.

StereoisomerExpected Pharmacological PropertiesRationale
L-Alanine, 3-[(carboxymethyl)sulfonyl]-Expected to be the more biologically active isomer.Biological systems (enzymes, receptors, transporters) are chiral and often preferentially recognize L-amino acids.
D-Alanine, 3-[(carboxymethyl)sulfonyl]-Likely to exhibit different (potentially lower) biological activity and a different metabolic profile compared to the L-isomer.The stereochemistry may not be optimal for binding to the target site, and metabolic enzymes may process it differently.

Enzymatic Interactions and Metabolic Pathways

Interaction with Pyridoxal Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of metabolic reactions involving amino acids, including transamination, decarboxylation, and racemization. nih.govlibretexts.org PLP-dependent enzymes function by forming a Schiff base (an external aldimine) with the amino group of the substrate, which acts as an "electron sink" to stabilize carbanionic intermediates. libretexts.org

Given that L-alanine is a primary substrate for numerous PLP-dependent enzymes, such as Alanine (B10760859) Aminotransferase (ALT), it is plausible that L-Alanine, 3-[(carboxymethyl)sulfonyl]- interacts with these enzymes. However, the bulky and highly polar 3-[(carboxymethyl)sulfonyl] side chain likely modifies this interaction significantly compared to the simple methyl group of L-alanine.

Research on PLP enzyme specificity shows that modifications to the substrate's side chain can dramatically alter catalytic outcomes. researchgate.netnih.gov The large sulfonyl group may hinder the proper conformational changes required for catalysis, potentially making the compound a competitive inhibitor rather than a substrate. researchgate.net For example, analogues like L-cycloserine and β-chloro-L-alanine are known to inhibit alanine aminotransferases. researchgate.netnih.gov It is hypothesized that L-Alanine, 3-[(carboxymethyl)sulfonyl]- could similarly bind to the active site of enzymes like ALT, preventing the processing of endogenous L-alanine, but not undergo transamination itself.

Table 1: Potential Interactions with PLP-Dependent Enzymes
Enzyme ClassTypical L-Alanine ReactionHypothesized Interaction with L-Alanine, 3-[(carboxymethyl)sulfonyl]-Potential Outcome
Aminotransferases (e.g., ALT)Transamination (Alanine + α-ketoglutarate ⇌ Pyruvate (B1213749) + Glutamate)Binding to the active siteCompetitive inhibition
DecarboxylasesDecarboxylation (not a major pathway for alanine)Low-affinity binding; potential weak inhibitionMinimal impact
RacemasesRacemization (L-Alanine ⇌ D-Alanine)Binding to the active sitePotential inhibition of D-alanine formation

Role of Amino Acid Transport Systems in Cellular Uptake and Distribution

The entry of amino acids into cells is mediated by a diverse family of membrane-bound transport proteins, each with distinct substrate specificities. nih.gov The cellular uptake of L-alanine and structurally similar neutral amino acids is primarily handled by systems such as Alanine-Serine-Cysteine transporter (ASCT) and the L-type amino acid transporter (LAT). nih.gov

As a derivative of both L-alanine and L-cysteine (it is also named S-(Carboxymethyl)-L-cysteine S,S-dioxide), L-Alanine, 3-[(carboxymethyl)sulfonyl]- is expected to be recognized by these transport systems. guidechem.com Studies on cysteine and its derivatives show that they are transported by multiple systems, including high-affinity glutamate (B1630785) transporters and specific cysteine transporters. nih.govresearchgate.netnih.gov The presence of the carboxymethyl sulfonyl group, which is both bulky and anionic, would likely influence the affinity and selectivity of transport. It may compete with endogenous amino acids like L-alanine, L-cysteine, and L-serine for uptake. nih.gov The high polarity of the compound suggests that its passage across the cell membrane is strictly dependent on these protein carriers.

Table 2: Potential Amino Acid Transporter Interactions
Transporter SystemPrimary Endogenous SubstratesPredicted Interaction with L-Alanine, 3-[(carboxymethyl)sulfonyl]-
System ASC (e.g., ASCT1/ASCT2)Alanine, Serine, Cysteine, ThreonineLikely substrate or competitive inhibitor
System L (e.g., LAT1)Large neutral amino acids (Leucine, Phenylalanine)Possible low-affinity interaction
System Xc-Cystine, Glutamate (antiporter)Potential interaction due to cysteine-like structure
Anionic Amino Acid TransportersGlutamate, AspartatePossible interaction due to the carboxyl group on the side chain

Biotransformation Pathways and Metabolite Generation of Alanine Sulfonyl Derivatives

Direct metabolic studies on L-Alanine, 3-[(carboxymethyl)sulfonyl]- are not extensively documented. However, its metabolic fate can be inferred from studies on the closely related compound S-carboxymethyl-L-cysteine (carbocisteine), which differs only by the oxidation state of the sulfur atom (a sulfide (B99878) versus a sulfone). nih.gov The metabolism of carbocisteine (B549337) is complex, involving pathways such as S-oxidation, decarboxylation, and N-acetylation. nih.govnih.govresearchgate.net

Since L-Alanine, 3-[(carboxymethyl)sulfonyl]- is the S,S-dioxide (sulfone) form, it can be considered a downstream metabolite of carbocisteine S-oxide. Sulfones are generally more chemically stable and resistant to further oxidation compared to sulfides and sulfoxides. nih.gov However, metabolic cleavage of the C-S bond is possible. Research on sulfonamides has shown that cleavage of the sulfur-carbon or sulfur-nitrogen bond can occur, sometimes mediated by glutathione (B108866) S-transferases. domainex.co.uk Potential biotransformation could lead to the cleavage of the side chain, possibly yielding metabolites like thiodiglycolic acid, which has been observed in carbocisteine metabolism. nih.gov

A plausible, though hypothetical, metabolic pathway could involve:

Deamination and Transamination: The amino acid backbone could be metabolized via transaminases, converting it into its corresponding α-keto acid.

Side-Chain Cleavage: Enzymatic hydrolysis could cleave the C-S bond, releasing the carboxymethyl sulfonyl moiety.

Excretion: As a highly polar molecule, the parent compound and any polar metabolites are likely to be eliminated via renal excretion.

Cross-Talk with Endogenous L-Alanine Metabolism

L-alanine is a key molecule at the intersection of carbohydrate and amino acid metabolism. It is central to the glucose-alanine cycle, a process that transports amino groups from muscle to the liver and facilitates gluconeogenesis. drugbank.com L-alanine is readily synthesized from pyruvate by alanine aminotransferase (ALT), directly linking its metabolism to glycolysis. nih.govdrugbank.com

An analogue like L-Alanine, 3-[(carboxymethyl)sulfonyl]- can interfere with this delicate balance. By acting as a competitive inhibitor of enzymes like ALT and transporters like ASCT2, the compound could disrupt the normal flux of L-alanine. researchgate.netnih.gov This inhibition could lead to:

Reduced Gluconeogenesis: By inhibiting ALT in the liver, the conversion of alanine to pyruvate would decrease, potentially lowering the substrate available for glucose synthesis.

Altered Intracellular Alanine Levels: Competition for transport systems could change the intracellular and extracellular concentrations of L-alanine, affecting cellular signaling and metabolic regulation. nih.govatu.ie

Impact on Nitrogen Balance: Disruption of the glucose-alanine cycle could impact the transport of nitrogen from peripheral tissues to the liver for urea (B33335) synthesis.

This metabolic cross-talk highlights how a synthetic amino acid derivative can have far-reaching effects on central metabolic pathways by competing with its endogenous counterpart for binding sites on key proteins.

Analytical and Computational Approaches in Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to the structural characterization of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-", providing detailed information about its molecular framework and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structure of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-". While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the L-alanine backbone and the (carboxymethyl)sulfonyl group.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, distinct signals would correspond to the different protons within the molecule. For instance, the proton attached to the alpha-carbon of the alanine (B10760859) moiety would likely appear as a multiplet due to coupling with the neighboring amine and methylene (B1212753) protons. The protons of the methylene group adjacent to the sulfonyl group are expected to be deshielded and thus resonate at a lower field compared to the alanine methyl protons. The proton of the carboxylic acid and the amine protons may be broad and their chemical shifts can be solvent-dependent.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide insights into the carbon skeleton. One would expect to observe distinct signals for the carboxyl carbons, the alpha-carbon of the alanine residue, the methyl carbon, and the methylene carbon of the carboxymethyl group. The presence of the electron-withdrawing sulfonyl group would influence the chemical shifts of the adjacent carbon atoms, causing them to appear at a lower field.

A hypothetical ¹³C-NMR data table for "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" is presented below, with estimated chemical shifts based on known values for similar structural motifs.

Carbon AtomEstimated Chemical Shift (ppm)
Carboxyl (Alanine)170-175
Carboxyl (Carboxymethyl)170-175
Alpha-carbon (Alanine)50-60
Methylene (adjacent to S)55-65
Methyl (Alanine)15-25

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in "L-Alanine, 3-[(carboxymethyl)sulfonyl]-". The spectrum would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include strong, broad O-H stretching vibrations from the carboxylic acid groups, N-H stretching from the amine group, and C-H stretching from the alkyl portions. Crucially, the presence of the sulfonyl group would be confirmed by characteristic strong asymmetric and symmetric S=O stretching bands, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" lacks extensive chromophores, it is not expected to exhibit significant absorption in the visible region of the electromagnetic spectrum. Any absorption in the UV region would likely be due to the electronic transitions within the carboxyl and sulfonyl groups, typically occurring at shorter wavelengths. UV-Vis spectroscopy can be particularly useful for quantitative analysis of the compound in solution.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-". Given its polar nature as an amino acid derivative, several methods are applicable.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of non-volatile compounds like "L-Alanine, 3-[(carboxymethyl)sulfonyl]-".

Reverse-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For a polar compound such as this, a highly aqueous mobile phase, often with a small percentage of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an ion-pairing agent, would be employed.

Ion-Exchange Chromatography (IEC): As an amino acid derivative, "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" possesses both acidic (carboxylic acid) and basic (amine) functionalities. IEC, which separates molecules based on their net charge, is a highly effective method for the purification and analysis of such compounds. Cation-exchange or anion-exchange chromatography can be used depending on the pH of the mobile phase and the isoelectric point of the molecule.

Gas Chromatography (GC): Due to its low volatility, "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" is not directly amenable to GC analysis. However, derivatization to increase its volatility and thermal stability can be performed. Common derivatization strategies for amino acids include esterification of the carboxyl groups and acylation of the amino groups.

The following table summarizes the applicability of different chromatographic methods:

Chromatographic MethodApplicability for "L-Alanine, 3-[(carboxymethyl)sulfonyl]-"Key Considerations
Reverse-Phase HPLCHighRequires optimization of mobile phase composition.
Ion-Exchange ChromatographyHighSeparation is dependent on pH and ionic strength.
Gas ChromatographyLow (requires derivatization)Derivatization adds complexity to the analytical procedure.

X-ray Crystallography for Elucidating Three-Dimensional Structures of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" itself may not be publicly available, the technique is invaluable for studying its derivatives and complexes.

Studies on the crystal structures of L-alanine and its complexes with various metals have provided significant insights into their coordination chemistry and packing arrangements. Similar studies on derivatives of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" or its complexes would be crucial for understanding its stereochemistry and its potential to interact with other molecules, such as biological macromolecules.

Isotopic Labeling Techniques for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. musechem.com In this approach, one or more atoms in "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" are replaced with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H) or a radioactive isotope (e.g., ¹⁴C or ³H).

Metabolic Tracing: By introducing the isotopically labeled compound into a biological system, researchers can follow its journey through various metabolic pathways. nih.gov Analytical techniques such as mass spectrometry (MS) and NMR spectroscopy can then be used to detect the labeled atoms in downstream metabolites. nih.govnih.gov This would allow for the investigation of how "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" is absorbed, distributed, metabolized, and excreted. For instance, ¹³C-labeling could reveal whether the carbon skeleton is incorporated into other biomolecules. pnas.org

Mechanistic Studies: Isotopic labeling is also instrumental in understanding the step-by-step process of chemical reactions. By observing the position of the isotopic label in the products of a reaction involving "L-Alanine, 3-[(carboxymethyl)sulfonyl]-", the mechanism of bond formation and cleavage can be inferred. This is particularly useful for studying enzyme-catalyzed reactions involving this compound.

Commonly used stable isotopes for labeling amino acids and their applications are outlined below:

IsotopeApplication
¹³CTracing the fate of the carbon skeleton in metabolic pathways.
¹⁵NFollowing the metabolism of the amino group.
²H (Deuterium)Investigating reaction mechanisms and metabolic pathways.

In Silico Modeling and Molecular Dynamics Simulations

Computational approaches, including in silico modeling and molecular dynamics (MD) simulations, provide valuable insights into the properties and behavior of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" at the atomic level. mdpi.com

In Silico Modeling: Molecular modeling techniques can be used to predict the three-dimensional structure of the compound, its electronic properties, and its potential interactions with other molecules. researchgate.net For example, quantum mechanical calculations can provide information about the molecule's geometry, charge distribution, and reactivity. Molecular docking simulations can predict how "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" might bind to the active site of an enzyme or a receptor, which is crucial for understanding its biological activity. ekb.eg

Molecular Dynamics Simulations: MD simulations allow for the study of the dynamic behavior of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" over time. mdpi.com By simulating the movements of the atoms in the molecule and its surrounding environment (e.g., water), researchers can investigate its conformational flexibility, its interactions with solvent molecules, and its stability. mdpi.com For instance, MD simulations could be used to explore how the conformation of the (carboxymethyl)sulfonyl side chain changes in an aqueous solution.

These computational tools are particularly valuable when experimental data is limited and can guide the design of new experiments.

Ligand-Protein Docking for Target Identification

Detailed studies of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" being used as a ligand in docking simulations to identify protein targets are not presently documented in accessible literature.

Predictive Modeling of Biological Activity

There is no specific information on the use of "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" in the development of predictive Quantitative Structure-Activity Relationship (QSAR) models or other computational models for determining its biological activity.

Due to these constraints, the generation of a thorough and scientifically accurate article with interactive data tables and detailed research findings is not feasible. Further research and publication of studies specifically investigating "L-Alanine, 3-[(carboxymethyl)sulfonyl]-" would be necessary to provide the level of detail requested.

Future Research Directions and Emerging Applications

Development of Novel Therapeutic Agents Based on L-Alanine, 3-[(carboxymethyl)sulfonyl]- Scaffold

The L-Alanine, 3-[(carboxymethyl)sulfonyl]- scaffold presents a versatile platform for the development of new therapeutic agents. The presence of the sulfonyl group, a common moiety in many established drugs, coupled with the chiral amino acid backbone, offers opportunities for designing molecules with high specificity and biological activity. nih.govresearchgate.net

Future research is anticipated to focus on modifying this scaffold to target a range of diseases. For instance, its potential as a mucolytic and neuroprotective agent warrants further investigation. The development of derivatives could lead to novel treatments for respiratory conditions characterized by excessive mucus production or neurodegenerative disorders where oxidative stress and neuronal damage are key pathological features. nih.gov The amino acid portion of the molecule can be modified to influence pharmacokinetic properties and target specific transporters or receptors, while alterations to the carboxymethylsulfonyl group could modulate the compound's reactivity and binding affinity to biological targets. nih.gov

One promising avenue is the design of protease inhibitors. The sulfonyl group can act as a transition-state analog mimic, enabling the design of potent and selective inhibitors for various classes of proteases implicated in diseases such as cancer, viral infections, and inflammatory disorders. researchgate.netnih.gov

Table 1: Potential Therapeutic Areas for L-Alanine, 3-[(carboxymethyl)sulfonyl]- Based Drugs

Therapeutic AreaPotential Mechanism of Action
Respiratory Diseases Mucolytic activity, reducing mucus viscosity.
Neurodegenerative Diseases Neuroprotection through antioxidant and anti-inflammatory pathways. nih.govmdpi.com
Cancer Inhibition of key enzymes like proteases involved in tumor progression. researchgate.net
Infectious Diseases Development of novel antimicrobial agents.
Inflammatory Disorders Modulation of inflammatory pathways. nih.gov

Exploration of New Biological Targets and Pathways

A crucial direction for future research is the identification and validation of novel biological targets and pathways modulated by L-Alanine, 3-[(carboxymethyl)sulfonyl]-. Its structural similarity to endogenous sulfur-containing amino acids suggests it may interact with enzymes and receptors involved in their metabolism and signaling. ucd.ie

Initial studies point towards its interaction with pathways related to oxidative stress and inflammation. Further research could explore its effects on specific enzymatic pathways, such as those involving cysteine proteases or sulfotransferases. Understanding how the compound influences these pathways at a molecular level is essential for elucidating its mechanism of action and identifying new therapeutic opportunities. For example, investigating its impact on signaling cascades involved in neuronal survival or inflammatory responses could reveal novel targets for drug development. mdpi.com The interaction of sulfur-containing amino acids with glutamate-like receptors also presents an interesting area for exploration in the context of neurological disorders. nih.gov

Advancements in Synthetic Methodologies for Enhanced Efficiency and Scalability

The successful translation of L-Alanine, 3-[(carboxymethyl)sulfonyl]- from a research compound to a readily available tool for various applications hinges on the development of efficient and scalable synthetic methodologies. Current synthetic routes for related compounds often involve multiple steps and may utilize harsh reagents. nih.govnih.gov

Future research in this area will likely focus on several key aspects:

Biocatalytic Synthesis: The use of enzymes to catalyze specific steps in the synthesis can offer high stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry. symeres.comnih.govnottingham.ac.uk Enzymes such as aminotransferases, decarboxylases, and those involved in sulfur metabolism could be engineered for the specific production of 3-sulfonyl-L-alanine derivatives. nih.govnih.gov

Scalable Processes: For potential industrial applications, developing a synthesis that can be readily scaled up from the laboratory to an industrial setting is paramount. This involves optimizing reaction conditions, purification methods, and ensuring the availability and cost-effectiveness of starting materials.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of the biological effects of L-Alanine, 3-[(carboxymethyl)sulfonyl]-, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive snapshot of the molecular changes occurring within a biological system upon exposure to the compound.

Transcriptomics: Analyzing changes in gene expression can reveal the cellular pathways and regulatory networks affected by the compound. For instance, studies on L-alanine have shown its ability to induce changes in genes related to metabolism and signal transduction. nih.gov Similar analyses for L-Alanine, 3-[(carboxymethyl)sulfonyl]- could uncover its specific molecular targets and mechanisms.

Proteomics: Identifying changes in the proteome can provide direct insights into the proteins that interact with the compound or whose expression or activity is altered. This can help in validating targets identified through other means and in understanding the functional consequences of compound treatment.

Metabolomics: Profiling the changes in the metabolome can reveal alterations in metabolic pathways and identify biomarkers of the compound's activity. This can be particularly useful for understanding its effects on amino acid and sulfur metabolism.

By integrating data from these different omics platforms, researchers can construct a more complete picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its efficacy.

Applications in Agricultural or Industrial Biotechnology

Beyond its potential in medicine, L-Alanine, 3-[(carboxymethyl)sulfonyl]- and its derivatives may find applications in agricultural and industrial biotechnology.

In agriculture , L-alanine and other amino acids have been shown to act as plant growth promoters, enhancing root development, nutrient uptake, and stress tolerance. ahb-global.comresearchgate.net The unique properties of the sulfonyl group in L-Alanine, 3-[(carboxymethyl)sulfonyl]- could offer additional benefits, such as improved resistance to certain pathogens or enhanced nutrient utilization. researchgate.net Further research is needed to evaluate its efficacy and safety as a component of novel bio-fertilizers or plant protectants. Studies have shown that dietary supplementation with L-alanine can improve the growth performance of certain aquatic species. researchgate.net

In industrial biotechnology , the enzymatic and microbial production of functionalized amino acids is a growing field. nih.govru.nlrsc.org Developing efficient biocatalytic routes to synthesize L-Alanine, 3-[(carboxymethyl)sulfonyl]- could make it a valuable building block for the synthesis of specialty chemicals, polymers, or other high-value products. nih.gov Its biodegradable nature makes it an attractive candidate for developing environmentally friendly materials.

Q & A

Q. What are the recommended synthetic routes for L-Alanine, 3-[(carboxymethyl)sulfonyl]-, and how can purity be optimized?

Methodological Answer: Synthesis typically involves introducing the sulfonyl group via sulfonation of a precursor, such as L-cysteine derivatives. For example:

  • Step 1 : React L-cysteine with a carboxymethylating agent (e.g., bromoacetic acid) to form 3-(carboxymethylthio)-L-alanine.
  • Step 2 : Oxidize the thioether to a sulfonyl group using strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–7) to avoid over-oxidation .
  • Purification : Use reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (0.1% TFA) to isolate the product. Monitor purity via LC-MS (ESI+) for [M+H]+ ion detection .

Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, 3-[(carboxymethyl)sulfonyl]-?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Focus on the sulfonyl proton environment (δ 3.5–4.0 ppm for CH2SO2) and coupling patterns with adjacent carboxymethyl groups. Use D2O as a solvent to suppress exchangeable protons (e.g., NH2) .
    • 13C NMR : Identify the sulfonyl carbon (δ 55–60 ppm) and carboxymethyl carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) in positive ion mode to confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of SO2 or CO2 groups) .
  • IR Spectroscopy : Detect sulfonyl S=O stretching vibrations (1350–1160 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹) .

Q. How should researchers evaluate the stability of L-Alanine, 3-[(carboxymethyl)sulfonyl]- under varying laboratory conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 24-hour intervals. Sulfonyl groups are stable in neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic roles could the sulfonyl and carboxymethyl groups play in biochemical interactions?

Methodological Answer:

  • Sulfonyl Group : Acts as a hydrogen-bond acceptor, potentially inhibiting enzymes like cysteine proteases or sulfotransferases. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins .
  • Carboxymethyl Group : Enhances water solubility and chelates metal ions (e.g., Ca²⁺, Mg²⁺). Test metal-binding affinity via isothermal titration calorimetry (ITC) or UV-Vis spectroscopy with metallochromic indicators .

Q. How can contradictions in spectral data (e.g., NMR shifts) across studies be resolved?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated solvents (D2O, DMSO-d6) to assess solvent-induced shifts. For example, sulfonyl proton shifts vary by ±0.3 ppm in D2O vs. DMSO .
  • Dynamic Effects : Conduct variable-temperature NMR to identify conformational exchange broadening. Slow rotation around the sulfonyl group may split peaks at low temperatures .
  • Cross-Validation : Compare with synthetic analogs (e.g., 3-[(carboxymethyl)sulfinyl]-L-alanine) to isolate electronic contributions of the sulfonyl group .

Q. What experimental designs are recommended for studying enzymatic degradation pathways of this compound?

Methodological Answer:

  • Enzyme Screening : Incubate the compound with liver microsomes or recombinant sulfatases/oxidoreductases. Use LC-MS/MS to identify metabolites (e.g., desulfonated or decarboxylated products) .
  • Isotopic Labeling : Synthesize 13C-labeled carboxymethyl or deuterated alanine moieties to trace metabolic fate via isotope ratio mass spectrometry (IRMS) .
  • Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) using fluorogenic substrates or stopped-flow assays to quantify enzyme affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability profiles of sulfonyl-containing amino acids?

Methodological Answer:

  • Controlled Variables : Replicate studies under identical conditions (pH, temperature, ionic strength). For example, degradation rates may differ due to trace metal contaminants in buffers .
  • Advanced Analytics : Use quadrupole-time-of-flight (Q-TOF) MS to detect low-abundance degradation products missed in prior studies. Compare fragmentation patterns with reference standards .

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L-Alanine, 3-[(carboxymethyl)sulfonyl]-
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L-Alanine, 3-[(carboxymethyl)sulfonyl]-

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